![molecular formula C13H18FNO B1328468 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine CAS No. 946725-20-8](/img/structure/B1328468.png)

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

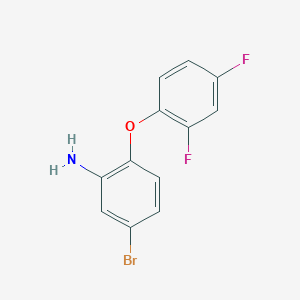

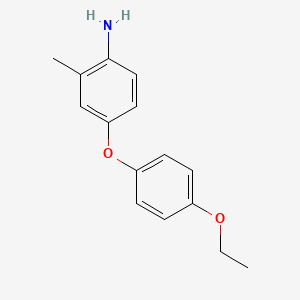

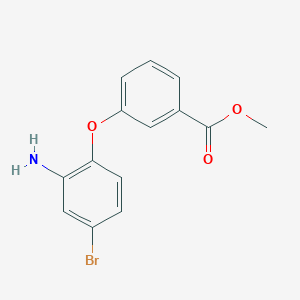

“4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” can be represented by the SMILES string: C1CNCCC1COCC2=CC(=CC=C2)F . This indicates that the compound contains a piperidine ring (C1CNCCC1), a fluorobenzyl group (FCC=CC=C2), and an oxymethyl group (COCC), which connects the two.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” include a molecular weight of 223.29 and a molecular formula of C13H18FNO . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Synthesis of Radioligands for In Vivo Studies : An analog of donepezil, 4-FDP, was synthesized for potential in vivo studies of acetylcholinesterase, though it showed nonspecific distribution in brain regions in mice, indicating it may not be suitable for this purpose (Lee et al., 2000).

Chemical Synthesis and Structural Analysis

- Synthesis of Piperidine Derivatives : A method for synthesizing 3-(4-fluorobenzyl)-8-hydroxy-tetrahydrochromeno[3,4-c]pyridin-5-one was developed, with structures confirmed via various analytical techniques (Duan-zhi, 2005).

- Preparation of Isotopomers : Isotopomers of 4-(4-fluorobenzyl)piperidine were prepared through Grignard reaction and catalytic H/D exchange, offering insights for further chemical studies (Proszenyák et al., 2005).

Biological and Pharmacological Studies

- Evaluation in Neuropharmacology : Specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety were developed for studying NR2B NMDA receptors, though they demonstrated limitations in brain penetration (Labas et al., 2011).

- Preclinical Pharmacology of NMDA Receptor Antagonists : The compound CERC‐301, which includes a 4-methylbenzyl piperidine derivative, was characterized for its potential in treating major depressive disorder, showing high-binding affinity and efficacy in preclinical models (Garner et al., 2015).

Industrial and Synthetic Applications

- Catalytic Hydrogenation in Pharmaceutical Synthesis : The hydrogenation of 4-(4-fluorobenzyl)pyridine to produce an important pharmaceutical intermediate was studied, with the best results using a rhodium on carbon catalyst (Proszenyák et al., 2004).

Corrosion Inhibition Studies

- Corrosion Inhibition by Piperidine Derivatives : The inhibition efficiencies of various piperidine derivatives on iron corrosion were investigated using quantum chemical calculations and molecular dynamics simulations, providing insights into their potential industrial applications (Kaya et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[(3-fluorophenyl)methoxymethyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGBKBAFZCMPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649875 |

Source

|

| Record name | 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine | |

CAS RN |

946725-20-8 |

Source

|

| Record name | 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

![5-Bromo-2-[4-(tert-butyl)phenoxy]aniline](/img/structure/B1328458.png)